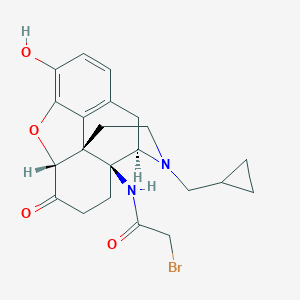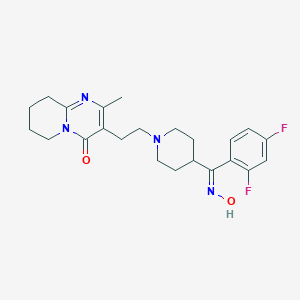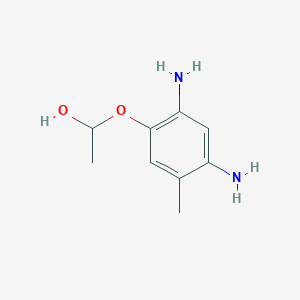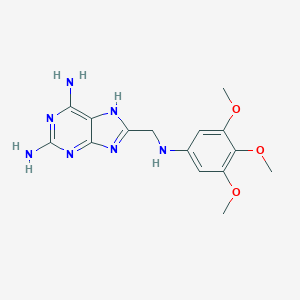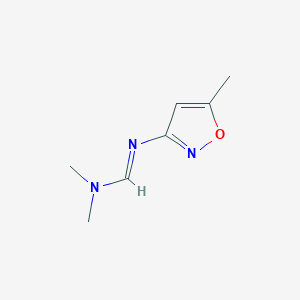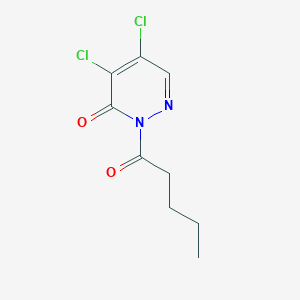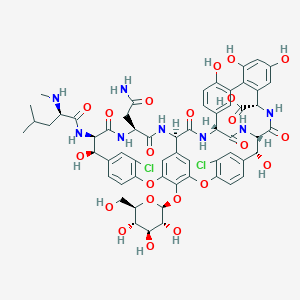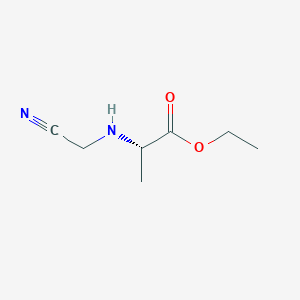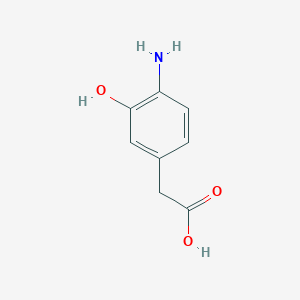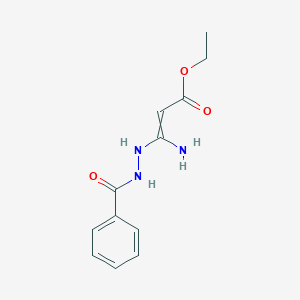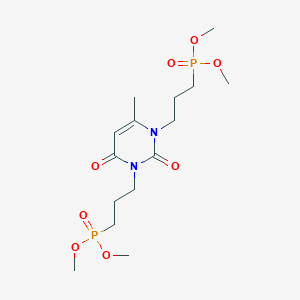
Phosphonic acid, ((6-methyl-2,4-dioxo-1,3(2H,4H)-pyrimidinediyl)bis(3,1-propanediyl))bis-, tetramethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphonic acid, ((6-methyl-2,4-dioxo-1,3(2H,4H)-pyrimidinediyl)bis(3,1-propanediyl))bis-, tetramethyl ester, also known as TDP, is a phosphonate compound that has been widely used in scientific research. TDP is a potent inhibitor of alkaline phosphatase, an enzyme that plays a crucial role in the regulation of various physiological processes.
Mechanism of Action
Phosphonic acid, ((6-methyl-2,4-dioxo-1,3(2H,4H)-pyrimidinediyl)bis(3,1-propanediyl))bis-, tetramethyl ester inhibits alkaline phosphatase activity by binding to the active site of the enzyme and forming a stable complex. This complex prevents the substrate from binding to the enzyme, thereby inhibiting the enzymatic activity. Phosphonic acid, ((6-methyl-2,4-dioxo-1,3(2H,4H)-pyrimidinediyl)bis(3,1-propanediyl))bis-, tetramethyl ester has been shown to be a potent and selective inhibitor of alkaline phosphatase, with minimal effects on other enzymes.
Biochemical and Physiological Effects:
Phosphonic acid, ((6-methyl-2,4-dioxo-1,3(2H,4H)-pyrimidinediyl)bis(3,1-propanediyl))bis-, tetramethyl ester has been shown to have several biochemical and physiological effects. Inhibition of alkaline phosphatase activity by Phosphonic acid, ((6-methyl-2,4-dioxo-1,3(2H,4H)-pyrimidinediyl)bis(3,1-propanediyl))bis-, tetramethyl ester has been shown to increase bone mineral density and reduce bone resorption, making it a potential therapeutic agent for the treatment of osteoporosis. Phosphonic acid, ((6-methyl-2,4-dioxo-1,3(2H,4H)-pyrimidinediyl)bis(3,1-propanediyl))bis-, tetramethyl ester has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, Phosphonic acid, ((6-methyl-2,4-dioxo-1,3(2H,4H)-pyrimidinediyl)bis(3,1-propanediyl))bis-, tetramethyl ester has been shown to have hepatoprotective effects by reducing liver damage caused by various toxins.
Advantages and Limitations for Lab Experiments
Phosphonic acid, ((6-methyl-2,4-dioxo-1,3(2H,4H)-pyrimidinediyl)bis(3,1-propanediyl))bis-, tetramethyl ester has several advantages for lab experiments. It is a potent and selective inhibitor of alkaline phosphatase, making it a useful tool for studying the role of alkaline phosphatase in various physiological processes. Phosphonic acid, ((6-methyl-2,4-dioxo-1,3(2H,4H)-pyrimidinediyl)bis(3,1-propanediyl))bis-, tetramethyl ester is also stable and easy to handle, making it a convenient reagent for lab experiments.
However, there are also some limitations to the use of Phosphonic acid, ((6-methyl-2,4-dioxo-1,3(2H,4H)-pyrimidinediyl)bis(3,1-propanediyl))bis-, tetramethyl ester in lab experiments. Phosphonic acid, ((6-methyl-2,4-dioxo-1,3(2H,4H)-pyrimidinediyl)bis(3,1-propanediyl))bis-, tetramethyl ester has a relatively short half-life in vivo, which may limit its effectiveness as a therapeutic agent. In addition, Phosphonic acid, ((6-methyl-2,4-dioxo-1,3(2H,4H)-pyrimidinediyl)bis(3,1-propanediyl))bis-, tetramethyl ester may have off-target effects on other enzymes, which may complicate the interpretation of experimental results.
Future Directions
There are several future directions for the research on Phosphonic acid, ((6-methyl-2,4-dioxo-1,3(2H,4H)-pyrimidinediyl)bis(3,1-propanediyl))bis-, tetramethyl ester. One potential direction is the development of Phosphonic acid, ((6-methyl-2,4-dioxo-1,3(2H,4H)-pyrimidinediyl)bis(3,1-propanediyl))bis-, tetramethyl ester analogs with improved pharmacokinetic properties, such as longer half-lives and better tissue distribution. Another direction is the investigation of the therapeutic potential of Phosphonic acid, ((6-methyl-2,4-dioxo-1,3(2H,4H)-pyrimidinediyl)bis(3,1-propanediyl))bis-, tetramethyl ester in the treatment of other diseases, such as liver diseases and inflammatory disorders. Finally, the role of alkaline phosphatase in various physiological processes, such as bone mineralization and immune response, could be further studied using Phosphonic acid, ((6-methyl-2,4-dioxo-1,3(2H,4H)-pyrimidinediyl)bis(3,1-propanediyl))bis-, tetramethyl ester as a tool.
Synthesis Methods
The synthesis of Phosphonic acid, ((6-methyl-2,4-dioxo-1,3(2H,4H)-pyrimidinediyl)bis(3,1-propanediyl))bis-, tetramethyl ester involves the reaction of 6-methyl-2,4-dioxo-1,3(2H,4H)-pyrimidinediyl)bis(3,1-propanediyl) with tetramethylphosphonium chloride in the presence of a base such as triethylamine. The reaction yields Phosphonic acid, ((6-methyl-2,4-dioxo-1,3(2H,4H)-pyrimidinediyl)bis(3,1-propanediyl))bis-, tetramethyl ester as a white crystalline solid with a high purity.
Scientific Research Applications
Phosphonic acid, ((6-methyl-2,4-dioxo-1,3(2H,4H)-pyrimidinediyl)bis(3,1-propanediyl))bis-, tetramethyl ester has been widely used in scientific research as an inhibitor of alkaline phosphatase. Alkaline phosphatase is an enzyme that plays a crucial role in the regulation of various physiological processes, including bone mineralization, liver function, and immune response. Inhibition of alkaline phosphatase activity by Phosphonic acid, ((6-methyl-2,4-dioxo-1,3(2H,4H)-pyrimidinediyl)bis(3,1-propanediyl))bis-, tetramethyl ester has been shown to have therapeutic potential in the treatment of several diseases, including osteoporosis, liver diseases, and inflammatory disorders.
properties
CAS RN |
130366-46-0 |
|---|---|
Product Name |
Phosphonic acid, ((6-methyl-2,4-dioxo-1,3(2H,4H)-pyrimidinediyl)bis(3,1-propanediyl))bis-, tetramethyl ester |
Molecular Formula |
C15H28N2O8P2 |
Molecular Weight |
426.34 g/mol |
IUPAC Name |
1,3-bis(3-dimethoxyphosphorylpropyl)-6-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C15H28N2O8P2/c1-13-12-14(18)17(9-7-11-27(21,24-4)25-5)15(19)16(13)8-6-10-26(20,22-2)23-3/h12H,6-11H2,1-5H3 |
InChI Key |
PACHKEDACMOCOI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)N(C(=O)N1CCCP(=O)(OC)OC)CCCP(=O)(OC)OC |
Canonical SMILES |
CC1=CC(=O)N(C(=O)N1CCCP(=O)(OC)OC)CCCP(=O)(OC)OC |
Other CAS RN |
130366-46-0 |
synonyms |
1,3-bis(3-dimethoxyphosphorylpropyl)-6-methyl-pyrimidine-2,4-dione |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethanone, 1-[2-hydroxy-4-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]-](/img/structure/B139638.png)
